N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide
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Overview
Description
N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide typically involves multiple steps. One common route includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylates to form pyrazolo[3,4-d]pyrimidin-4-ones, followed by further functionalization with substituted anilines . The reaction conditions often require the presence of catalysts such as anhydrous zinc (II) chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary but often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazolo[3,4-d]pyrimidine core, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is crucial for cancer treatment.
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis induction.
Industrial Applications: While specific industrial applications are limited, the compound’s derivatives may be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
N-{1-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 . This makes it a promising candidate for further development in cancer therapeutics.
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-14-5-8-18(9-6-14)23(33)27-21-12-17(4)30-32(21)25-28-22-20(24(34)29-25)13-26-31(22)19-10-7-15(2)16(3)11-19/h5-13H,1-4H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POILNEVYCYFADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=C(C=C5)C)C)C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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